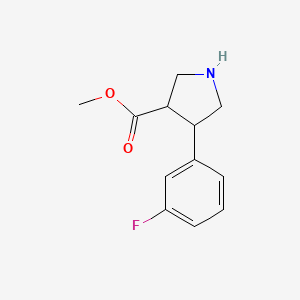

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Description

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. Its exact mass is reported as 223.0796 g/mol (C₁₂H₁₂FNO₂), indicating a molecular formula consistent with its structure . The fluorine atom at the 3-position of the phenyl ring may influence electronic properties, solubility, and binding interactions, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name |

methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNONVNQXOJHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585628 | |

| Record name | Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-19-7 | |

| Record name | Methyl 4-(3-fluorophenyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Iodine-Mediated Condensation

An alternative approach involves the formation of the pyrrolidine ring via iodine-mediated cyclization:

- Procedure:

- A mixture of 1-(2-pyridyl)ethanone and substituted pyridin-2-amine is treated with iodine (I2) and sodium hydroxide in aqueous conditions at elevated temperatures (20–110 °C).

- The reaction proceeds through oxidative cyclization to form the imidazo[1,2-a]pyridine framework, which can be further functionalized to yield pyrrolidine derivatives.

- Subsequent functional group transformations and arylation steps lead to the this compound.

This method is useful for constructing complex nitrogen heterocycles with aryl substituents.

Esterification and Reduction Steps

-

- The carboxylic acid intermediate is converted to the methyl ester by reacting with methanol under acidic conditions or using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- The reaction is typically carried out at room temperature or slightly elevated temperatures (20–70 °C) for 12 hours.

-

- For intermediates containing amide or ketone functionalities, reduction with borane-methyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C is employed to obtain the corresponding amines or alcohols.

- The reaction is quenched with methanol and water, followed by extraction and purification.

These steps ensure the formation of the methyl ester and proper functionalization of the pyrrolidine ring.

Hydroxymethylation and N-Methylation (Related Analogues)

In related synthetic routes for 4-aryl-3-hydroxymethylpyrrolidines, hydroxymethylation is achieved by treating aryl-substituted precursors with potassium hydroxide in DMSO/water at 100 °C, followed by extraction and crystallization.

N-methylation is performed via hydrogenation using palladium-on-carbon catalysts under hydrogen pressure (40–60 psi) in methanol, yielding N-methylated pyrrolidine derivatives.

Though these methods are described for analogues with 4-fluorophenyl or 4-methylphenyl groups, similar conditions can be adapted for 3-fluorophenyl substituted pyrrolidines.

Summary Table of Preparation Methods

Research Findings and Analysis

- Catalyst and Ligand Selection: The choice of palladium catalyst and ligand (e.g., Pd2(dba)3 with XantPhos) is critical for achieving high coupling efficiency and regioselectivity in the arylation step.

- Reaction Temperature and Time: Elevated temperatures (around 110 °C) and extended reaction times (12 hours) are commonly required for complete conversion in cross-coupling and cyclization steps.

- Purification: Preparative HPLC and silica gel chromatography are standard purification methods to isolate the target compound with high purity.

- Yield Optimization: Using continuous flow reactors and optimized stoichiometry can improve yields and scalability for industrial synthesis.

- Functional Group Compatibility: The synthetic route accommodates various functional groups, including fluorine substituents on the phenyl ring, without significant side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or phenyl derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology

The compound is recognized for its potential in developing drugs targeting neurological disorders. The fluorinated phenyl group enhances binding affinity to specific receptors in the brain, making it a candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases .

Case Study: RXFP3 Antagonists

Research has shown that derivatives of this compound can act as antagonists for the relaxin-3/RXFP3 system, which is involved in appetite control and stress responses. In vitro studies demonstrated that specific modifications to the methyl pyrrolidine structure can significantly affect antagonist potency, with IC50 values indicating effective receptor inhibition .

Analytical Chemistry

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate serves as a standard reference material in analytical chemistry. It aids researchers in quantifying related compounds within complex biological matrices, ensuring accuracy and reliability in pharmacokinetic studies .

| Application | Description |

|---|---|

| Standard Reference | Used to calibrate analytical methods for quantifying related compounds |

| Accuracy Assurance | Ensures reliable results in pharmacokinetic studies |

Biochemical Research

In biochemical studies, this compound is employed to investigate various biological pathways. Its ability to modulate neurotransmitter systems allows researchers to explore mechanisms underlying diseases and identify potential therapeutic targets .

Example Study: Mechanisms of Action

Studies have utilized this compound to elucidate the role of neurotransmitters in mood regulation and cognitive functions. Its interaction with neurotransmitter receptors provides insights into developing new antidepressants that target these pathways more effectively .

Material Science

The unique properties of this compound make it valuable in formulating advanced materials such as polymers and coatings. The incorporation of fluorine enhances the chemical stability and durability of these materials, leading to improved performance under various environmental conditions .

| Material Type | Benefit |

|---|---|

| Polymers | Enhanced stability and performance |

| Coatings | Improved resistance to degradation and chemical attack |

Drug Formulation

The hydrochloride salt form of this compound improves solubility and stability, facilitating its incorporation into drug formulations. This characteristic is crucial for enhancing patient compliance and therapeutic outcomes by ensuring that medications are effective at lower doses .

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring provides structural rigidity and specificity. These interactions can result in the inhibition or activation of specific signaling pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Molecular Weight and Complexity: The 3-fluorophenyl derivative has a simpler structure (MW 223.08) compared to ureido-functionalized analogs (MW 466–482), which incorporate bulky groups like 1,3-benzodioxol-5-yl or trifluoromethylphenyl ureido .

Synthetic Efficiency :

- Ureido analogs exhibit moderate crude yields (63–68%), suggesting challenges in introducing bulky substituents during synthesis. The purity of these compounds (>99%) highlights effective purification protocols, likely involving chromatography . Data for the 3-fluorophenyl derivative’s yield and purity are unavailable, but its simpler structure may imply higher synthetic accessibility.

Functional Group Influence on Reactivity and Interactions: The trifluoromethylphenyl ureido group in analogs introduces strong electron-withdrawing effects, which could enhance hydrogen-bonding interactions or alter metabolic stability. In contrast, the 3-fluorophenyl group in the target compound provides moderate electronegativity, balancing lipophilicity and polarity . The N-Boc-protected amino group in adds steric hindrance and polarity, making it suitable for peptide coupling reactions, unlike the unmodified pyrrolidine in the target compound.

Analytical Characterization :

- Mass spectrometry (APCI) and FTIR were critical for verifying the structures of ureido analogs, with carbonyl stretches (1675 cm⁻¹) confirming ester/ureido groups . The target compound’s exact mass (223.0796) aligns with theoretical calculations, ensuring structural fidelity .

Implications for Drug Design

- Bioactivity : Ureido analogs with trifluoromethyl groups may exhibit enhanced binding to hydrophobic pockets in target proteins, while the 3-fluorophenyl derivative’s smaller size could favor CNS penetration.

Biological Activity

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Overview of the Compound

This compound is characterized by a pyrrolidine ring with a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and potential interactions with biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorophenyl group augments its affinity for hydrophobic pockets in proteins, while the pyrrolidine structure contributes to its rigidity and specificity in binding.

Key Mechanisms:

- Receptor Binding : The compound may modulate the activity of various receptors, including those involved in inflammation and metabolism.

- Enzyme Interaction : It has been shown to influence enzyme activities, particularly peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been assessed for its efficacy against both bacterial and fungal strains, demonstrating significant zones of inhibition in vitro .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results showed promising activity against resistant bacterial strains, highlighting its potential as an antimicrobial agent .

- Cancer Therapy Investigation : In a preclinical model, the compound was tested for its ability to inhibit cell growth in cancer cell lines. Results indicated that it could effectively induce apoptosis through MDM2 inhibition, suggesting a mechanism for its anticancer effects .

Research Findings

Research indicates that modifications to the structure of this compound can enhance its biological activity. For instance, variations in the substituent groups on the pyrrolidine ring have been shown to affect both potency and selectivity towards different biological targets .

Q & A

Q. Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., fluorophenyl’s electron-withdrawing effect) .

- Molecular docking : Assesses binding affinities for pharmacological studies (e.g., pyrrolidine carboxylates as enzyme inhibitors) .

- Mercury CSD : Analyzes packing motifs and void spaces in crystal structures, relevant for polymorphism studies .

Basic: What analytical techniques are critical for quantifying fluorophenyl substitution effects?

Q. Answer :

- F NMR : Directly probes electronic environments (e.g., chemical shifts at δ -110 to -115 ppm for meta-fluorine) .

- IR spectroscopy : Detects C-F stretching vibrations (~1220 cm) .

- X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content and binding energy (~685 eV for C-F bonds) .

Advanced: How can researchers address low yields in fluorophenyl-pyrrolidine coupling reactions?

Q. Answer :

- Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of fluorophenyl boronic acids .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 10 hours conventionally) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.